molecular formula C15H16N2O4S B2891931 1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea CAS No. 1421507-35-8

1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea

Cat. No.: B2891931
CAS No.: 1421507-35-8
M. Wt: 320.36
InChI Key: APKBIJSGHTVAGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea is a complex organic compound featuring a benzo[d][1,3]dioxole moiety and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea typically involves multiple steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.

    Urea Formation: The final step involves the reaction of the intermediate with an isocyanate or carbamate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The urea moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or Jones reagent.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Br2, Cl2) with a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Materials Science: Possible applications in the development of organic electronic materials due to its conjugated system.

Mechanism of Action

The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The benzo[d][1,3]dioxole and thiophene rings can participate in π-π stacking and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxypropyl)urea: Lacks the thiophene ring, which may reduce its electronic properties.

    1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-thiophen-2-yl)propyl)urea: Lacks the hydroxyl group, potentially affecting its reactivity and solubility.

Uniqueness

1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea is unique due to the presence of both the benzo[d][1,3]dioxole and thiophene rings, along with a hydroxyl group. This combination of functional groups provides a versatile platform for further chemical modifications and applications in various fields.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(3-hydroxy-3-thiophen-2-ylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c18-11(14-2-1-7-22-14)5-6-16-15(19)17-10-3-4-12-13(8-10)21-9-20-12/h1-4,7-8,11,18H,5-6,9H2,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APKBIJSGHTVAGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NCCC(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.